molecular formula C9H8N2O3 B11902678 2-Oxo-1,2,3,4-tetrahydroquinazoline-4-carboxylic acid

2-Oxo-1,2,3,4-tetrahydroquinazoline-4-carboxylic acid

Cat. No.: B11902678
M. Wt: 192.17 g/mol
InChI Key: PTFXOWBDXFXWHT-UHFFFAOYSA-N
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Description

2-Oxo-1,2,3,4-tetrahydroquinazoline-4-carboxylic acid is a heterocyclic compound with the molecular formula C10H9NO3 It is a derivative of quinazoline, a bicyclic compound consisting of fused benzene and pyrimidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Oxo-1,2,3,4-tetrahydroquinazoline-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of anthranilic acid with formamide, followed by cyclization and oxidation steps. The reaction conditions often include the use of catalysts and specific temperature controls to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, green chemistry approaches, such as solvent-free reactions and the use of eco-friendly catalysts, are being explored to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions: 2-Oxo-1,2,3,4-tetrahydroquinazoline-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted quinazolines and tetrahydroquinazolines, which can have diverse biological and chemical properties .

Scientific Research Applications

2-Oxo-1,2,3,4-tetrahydroquinazoline-4-carboxylic acid has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Oxo-1,2,3,4-tetrahydroquinazoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Uniqueness: Compared to similar compounds, 2-Oxo-1,2,3,4-tetrahydroquinazoline-4-carboxylic acid exhibits unique structural features that contribute to its distinct chemical and biological properties. Its specific arrangement of functional groups and ring structure allows for unique interactions with biological targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C9H8N2O3

Molecular Weight

192.17 g/mol

IUPAC Name

2-oxo-3,4-dihydro-1H-quinazoline-4-carboxylic acid

InChI

InChI=1S/C9H8N2O3/c12-8(13)7-5-3-1-2-4-6(5)10-9(14)11-7/h1-4,7H,(H,12,13)(H2,10,11,14)

InChI Key

PTFXOWBDXFXWHT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(NC(=O)N2)C(=O)O

Origin of Product

United States

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